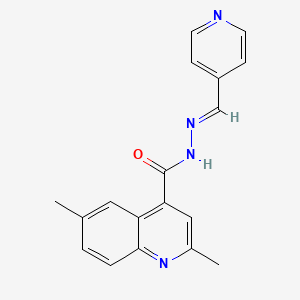
2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide
Descripción general
Descripción
2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide, also known as DMQX, is a chemical compound that has been widely used in scientific research due to its unique properties. DMQX is a potent antagonist of the ionotropic glutamate receptor, which plays a crucial role in the central nervous system.
Mecanismo De Acción
2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide is a competitive antagonist of the ionotropic glutamate receptor. It binds to the receptor and prevents the binding of glutamate, the endogenous ligand of the receptor. By blocking the activity of ionotropic glutamate receptors, 2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide reduces the excitability of neurons and alters synaptic transmission and plasticity.
Biochemical and Physiological Effects:
2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide has been shown to have a number of biochemical and physiological effects. In animal models, 2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide has been shown to reduce seizure activity, decrease locomotor activity, and impair learning and memory. 2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide has also been shown to reduce the release of dopamine in the nucleus accumbens, suggesting that it may have potential as a treatment for addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide is that it is a potent and selective antagonist of the ionotropic glutamate receptor. This makes it a useful tool for studying the role of the receptor in the central nervous system. However, 2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide has some limitations. It is not selective for a specific subtype of ionotropic glutamate receptor, and it can also block other receptors, such as the nicotinic acetylcholine receptor. Additionally, 2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide has a relatively short half-life, which can make it difficult to use in long-term experiments.
Direcciones Futuras
There are a number of future directions for research on 2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide. One area of interest is the potential use of 2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide as a treatment for addiction. Another area of interest is the role of ionotropic glutamate receptors in neurological disorders, such as epilepsy and Alzheimer's disease. Additionally, researchers may investigate the development of more selective antagonists of ionotropic glutamate receptors, which could be useful tools for studying the role of specific receptor subtypes in the central nervous system.
Conclusion:
2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide is a potent antagonist of the ionotropic glutamate receptor that has been widely used in scientific research. Its unique properties make it a useful tool for studying the role of ionotropic glutamate receptors in the central nervous system. While 2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide has some limitations, it has potential for use in a variety of research applications. Future research on 2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide may lead to new insights into the role of ionotropic glutamate receptors in neurological disorders and the development of more selective antagonists of these receptors.
Métodos De Síntesis
The synthesis of 2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide involves the reaction of 2,6-dimethyl-4-quinolinecarboxylic acid with hydrazine hydrate and 4-pyridinecarboxaldehyde. The reaction is carried out under reflux in ethanol and yields 2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide as a yellow solid. The purity of 2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide can be increased by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide has been widely used in scientific research as a tool to study the role of ionotropic glutamate receptors in the central nervous system. Ionotropic glutamate receptors are involved in synaptic transmission, synaptic plasticity, and neuronal excitability. 2,6-dimethyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide has been used to block the activity of ionotropic glutamate receptors in animal models, allowing researchers to study the effects of receptor blockade on behavior, cognition, and neurophysiology.
Propiedades
IUPAC Name |
2,6-dimethyl-N-[(E)-pyridin-4-ylmethylideneamino]quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-12-3-4-17-15(9-12)16(10-13(2)21-17)18(23)22-20-11-14-5-7-19-8-6-14/h3-11H,1-2H3,(H,22,23)/b20-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGYWRTYMQHFSY-RGVLZGJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)NN=CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)N/N=C/C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49827673 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,6-dimethyl-N'-[(E)-pyridin-4-ylmethylidene]quinoline-4-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



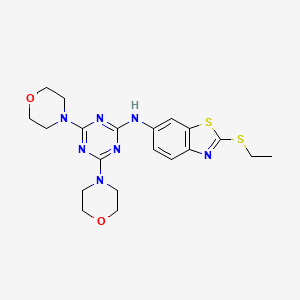
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B5113087.png)

![N-(5-chloro-2-hydroxyphenyl)-2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5113101.png)
![1-methoxy-2-[4-(2-nitrophenoxy)butoxy]benzene](/img/structure/B5113109.png)
![2-(2-fluorobenzyl)-6-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5113117.png)
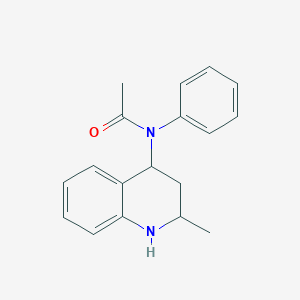
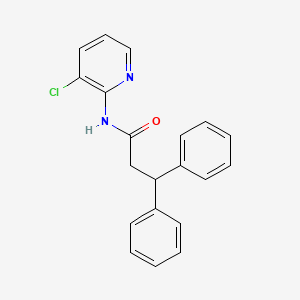
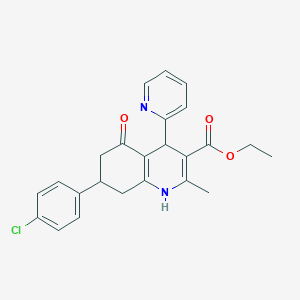
![N-[1-(1-adamantyl)-1H-1,2,4-triazol-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B5113148.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5113156.png)
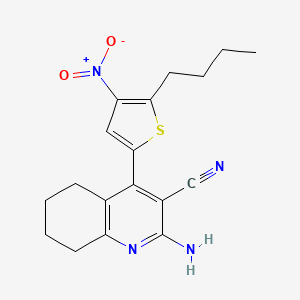
![N-[1-(hydrazinocarbonyl)-2-phenylvinyl]benzamide](/img/structure/B5113191.png)
![2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide](/img/structure/B5113196.png)